molecular formula C24H25ClN4O B612116 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide CAS No. 1346265-80-2

2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide

Cat. No.: B612116
CAS No.: 1346265-80-2
M. Wt: 420.9345
InChI Key: FJLKVQYKXSXIPA-UHFFFAOYSA-N
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Description

BRN-103 was found to suppress the VEGF-induced phosphorylation of VEGF receptor 2 (VEGR2) and the activations of AKT and eNOS. Taken together, these results suggest that BRN-103 inhibits VEGF-mediated angiogenesis signaling in human endothelial cells.

Properties

CAS No.

1346265-80-2

Molecular Formula

C24H25ClN4O

Molecular Weight

420.9345

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]-N-(3-chlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H25ClN4O/c25-19-8-4-9-21(16-19)28-24(30)22-10-5-13-26-23(22)27-20-11-14-29(15-12-20)17-18-6-2-1-3-7-18/h1-10,13,16,20H,11-12,14-15,17H2,(H,26,27)(H,28,30)

InChI Key

FJLKVQYKXSXIPA-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRN103;  BRN103;  BRN 103

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-(N-3-chlorophenyl)nicotinamide (280 mg, 1.05 mmol, 1.05 eq) prepared in Preparation Example 5, 4-amino-1-benzylpiperidine (1.0 mmol), and anhydrous potassium carbonate (1.3 mmol) in ortho-xylene was stirred for 24 hrs under reflux. The reaction mixture was cooled to a room temperature, added with ethylacetate, and extracted twice with 1N HCl. The aqueous layer thus formed was washed with 30 ml of ethylacetate, adjusted to a pH of about 9-10 by adding 2 N sodium hydroxide, and extracted two or three times with 20 ml of methylene chloride. The organic layer was dried over a desiccant, and concentrated in a reduced pressure. A desired fraction obtained by purification through silica gel chromatography was concentrated in a reduced pressure and dried in a vacuum to afford the title compound. Yield: 66.5% 1H NMR (DMSO-d6) δ8.15˜8.30 (m, 2H), 8.03 (d, 1H), 7.90 (s, 1H), 7.66 (d, 1H), 7.60 (d, 1H), 7.30˜7.60 (m, 6H), 7.19 (d, 1H), 6.70 (m, 1H), 4.10 (bs, 1H), 3.95 (s, 1H), 2.85˜3.15 (m, 2H), 2.70˜2.85 (m, 2H), 1.90˜2.15 (m, 2H), 1.60˜1.85 (m, 2H) ppm.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 2
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 3
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 4
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 5
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 6
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide

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